molecular formula C21H14ClN3O4 B3019791 7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-76-3

7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B3019791
M. Wt: 407.81
InChI Key: RVOJXTPZGMWKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule with multiple heterocyclic components. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, involves the reaction of 7-hydroxy derivatives with various nucleophiles. This process can occur under acidic or basic conditions and can lead to the formation of products with different substituents, including active methylene compounds, aromatics, and amines . These methods could potentially be adapted for the synthesis of the compound , given its structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely includes several stereocenters, given the presence of diastereoisomers in related compounds. For instance, the NMR assay of diastereoisomers in a related compound, 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one, utilized a europium-based shift reagent to differentiate between the diastereoisomers . This technique could be applied to the compound to analyze its stereochemistry.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present in its structure. The related compounds discussed in the papers undergo reactions with nucleophiles, which suggests that the compound may also be reactive towards nucleophilic agents. The presence of a chloro substituent and a pyrrole moiety could make it susceptible to nucleophilic substitution and addition reactions, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms and aromatic systems would likely result in a compound with significant polarity and potential for intermolecular interactions such as hydrogen bonding. The exact properties such as melting point, solubility, and stability would require empirical determination. The NMR technique described for related compounds could also provide information on the electronic environment of the protons in the molecule, which is related to its chemical properties .

properties

IUPAC Name

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4/c1-10-6-15-13(8-14(10)22)19(26)17-18(12-4-3-5-23-9-12)25(21(27)20(17)28-15)16-7-11(2)29-24-16/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOJXTPZGMWKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CN=CC=C4)C5=NOC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.